molecular formula C15H20N2O3 B11502976 4-([(Furan-2-ylmethyl)-amino]-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester

4-([(Furan-2-ylmethyl)-amino]-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester

Cat. No.: B11502976
M. Wt: 276.33 g/mol
InChI Key: IJZQTXIYJQIRAN-UHFFFAOYSA-N
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Description

4-([(Furan-2-ylmethyl)-amino]-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester is a complex organic compound that features a furan ring, a pyrrole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([(Furan-2-ylmethyl)-amino]-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction conditions, including the reaction time, solvent, and substrate amounts, are optimized to achieve high yields. The final compounds are isolated through crystallization or flash chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-([(Furan-2-ylmethyl)-amino]-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various furan and pyrrole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-([(Furan-2-ylmethyl)-amino]-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-([(Furan-2-ylmethyl)-amino]-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s furan and pyrrole rings allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(Furan-2-ylmethyl)furan-2-carboxamide
  • Furan-2-ylmethyl furan-2-carboxylate
  • 2,5-Furandicarboxylic acid derivatives

Uniqueness

4-([(Furan-2-ylmethyl)-amino]-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester is unique due to its combination of furan and pyrrole rings, along with an ester functional group. This combination provides distinct chemical and biological properties that are not commonly found in other similar compounds .

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

ethyl 4-[(furan-2-ylmethylamino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C15H20N2O3/c1-4-19-15(18)14-10(2)13(11(3)17-14)9-16-8-12-6-5-7-20-12/h5-7,16-17H,4,8-9H2,1-3H3

InChI Key

IJZQTXIYJQIRAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)CNCC2=CC=CO2)C

Origin of Product

United States

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